molecular formula C9H20ClNO2 B1525077 propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride CAS No. 62621-18-5

propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride

Cat. No. B1525077
CAS RN: 62621-18-5
M. Wt: 209.71 g/mol
InChI Key: XKTHEYZJHAEELX-QRPNPIFTSA-N
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Description

Propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride is a chemical compound with the CAS Number: 1449137-43-2 . It has a molecular weight of 181.66 . The IUPAC name for this compound is isopropyl methyl-L-alaninate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2.ClH/c1-5(2)10-7(9)6(3)8-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Neurological Applications

  • Anticonvulsant Effects : Analogues of valproic acid, such as synthesized amino derivatives, have been evaluated for anticonvulsant activities, suggesting potential applications in managing epilepsy and seizures (Scott et al., 1994).

Anesthesia and Sedation

  • Procedural Sedation : Propofol, a compound with similarities in pharmacological action, is extensively used for inducing anesthesia and sedation during various medical procedures, demonstrating effectiveness and safety profiles across different patient demographics (Frazee et al., 2005).

Metabolic and Pharmacokinetic Studies

  • Pharmacokinetics and Metabolism : Research on the metabolism and excretion of related compounds, such as irinotecan (CPT-11), provides insights into the disposition of drugs within the body, highlighting the importance of understanding metabolic pathways for therapeutic applications (Slatter et al., 2000).

Miscellaneous Applications

  • Treatment of Neurological Conditions : Various studies explore the use of compounds affecting the AMPA receptor and NMDA receptor pathways for the treatment of conditions such as Alzheimer's disease, depression, and migraines, reflecting the broad potential of targeting these receptors in managing neurological disorders (Chappell et al., 2007; Mickey et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

propan-2-yl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-6(2)5-8(10)9(11)12-7(3)4;/h6-8H,5,10H2,1-4H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTHEYZJHAEELX-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride

CAS RN

62621-18-5
Record name (S)-isopropyl 2-amino-4-methylpentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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